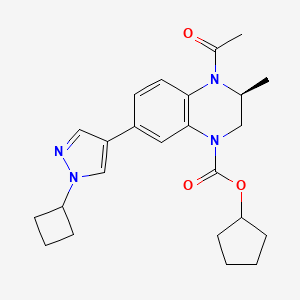
Benzothiazepine analog 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 12 is a member of the benzothiazepine family, which are heterocyclic compounds containing a benzene ring fused with a thiazepine ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications, particularly as calcium channel blockers for treating cardiovascular diseases .
Preparation Methods
The synthesis of benzothiazepine analog 12 typically involves multistep synthetic routes. Common methods include:
Condensation Reactions: These reactions involve the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization Processes: Cyclization of appropriate intermediates, such as 2-aminothiophenol derivatives, with α-haloketones or α-haloesters.
Transition Metal-Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the benzothiazepine ring.
Industrial production methods may involve the use of microwave-assisted synthesis or ultrasonic synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Benzothiazepine analog 12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring, often using halogenated reagents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
Scientific Research Applications
Benzothiazepine analog 12 has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as a calcium channel blocker, antidepressant, antipsychotic, and anti-inflammatory agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzothiazepine analog 12 involves its interaction with calcium channels in cells. By blocking these channels, it modulates the flow of calcium ions, which is crucial for various physiological processes, including muscle contraction and neurotransmission . The compound also exhibits enzyme inhibitory activity, affecting various molecular targets and pathways .
Comparison with Similar Compounds
Benzothiazepine analog 12 can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used to treat hypertension and angina.
Clentiazem: Another calcium channel blocker with similar applications.
Siratiazem: A benzothiazepine derivative with cardiovascular applications.
What sets this compound apart is its unique substitution pattern, which may enhance its bioactivity and drug-like properties .
Properties
Molecular Formula |
C24H30N4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
cyclopentyl (3S)-4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3/t16-/m0/s1 |
InChI Key |
YYISYQUFPYKFLD-INIZCTEOSA-N |
Isomeric SMILES |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















